molecular formula C₆H₇D₅O₃ B1146903 (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 CAS No. 74300-14-4

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5

Cat. No.: B1146903
CAS No.: 74300-14-4
M. Wt: 137.19
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Description

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is a deuterated analog of the chiral 1,3-dioxolane derivative. Its molecular formula is C₆D₅H₇O₃, with a molecular weight of 137.19 g/mol (non-deuterated form: 132.16 g/mol). The compound is characterized by five deuterium atoms replacing hydrogen at specific positions, as indicated by its SMILES notation: [2H]C([2H])(O)C1([2H])OC(C)(C)OC1([2H])[2H] . It is primarily used as a stable isotope-labeled standard in analytical chemistry and pharmaceutical research, particularly for metabolic tracing or NMR studies. The non-deuterated parent compound (CAS 100-79-8) is a chiral diol protecting group and intermediate in asymmetric synthesis .

Preparation Methods

Solvent-Free Synthesis Using Deuterated Reagents

The solvent-free method, adapted from the synthesis of the non-deuterated analog, employs deuterated starting materials to achieve direct incorporation of deuterium during ketal formation .

Reaction Pathway

  • Deuterated Glycerol Preparation :
    Glycerol-d8 serves as the primary substrate, where hydroxyl groups are partially or fully deuterated.

  • Ketalization :
    Reacting glycerol-d8 with 2,2-propanal dimethyl acetal in the presence of p-toluenesulfonic acid (p-TsOH) under solvent-free conditions at 68–72°C yields the intermediate (R,S)-2,2-dimethyl-1,3-dioxolane-4-methanol-d5.

  • Byproduct Removal :
    Methanol-d4, a byproduct, is continuously removed via distillation, driving the reaction to completion.

Key Data :

ParameterValue
Yield99.3% (intermediate)
Deuterium Purity>98% (confirmed via MS)
Reaction Time2–6 hours

Advantages :

  • Eliminates solvent waste, aligning with green chemistry principles.

  • High atom economy due to minimal byproducts.

Enzymatic Resolution of Racemic Mixtures with Deuterium Incorporation

This method resolves racemic 2,2-dimethyl-1,3-dioxolane-4-methanol into enantiomers while introducing deuterium at specific positions .

Procedure

  • Racemic Synthesis :
    The non-deuterated racemic mixture is synthesized via acid-catalyzed ketalization of glycerol.

  • Enzymatic Hydrolysis :
    Rhizopus oryzae lipase in BES buffer (pH 7.2) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer intact.

  • Deuteration :
    The resolved enantiomers are treated with sodium borodeuteride (NaBD4) in deuterated methanol (CD3OD), introducing deuterium at the hydroxymethyl group.

Key Data :

ParameterValue
Enzymatic Selectivity>90% enantiomeric excess
Deuteration Efficiency95–98% (per position)
Overall Yield73–78%

Advantages :

  • Enables stereoselective deuteration.

  • Compatible with scalable biocatalytic processes.

Post-Synthesis Deuteration via Sodium Borodeuteride Reduction

Deuterium is introduced post-synthesis by reducing a precursor carbonyl group with NaBD4 .

Steps

  • Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde :
    Oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol using aluminum isopropoxide in acetone yields the aldehyde derivative.

  • Deuterium Reduction :
    The aldehyde is reduced with NaBD4 in tetrahydrofuran-d8, replacing the aldehyde proton with deuterium.

Key Data :

ParameterValue
Reduction Efficiency>98%
Isotopic Purity99.5% (confirmed via NMR)
Reaction Time13 hours

Advantages :

  • Precise control over deuterium placement.

  • High isotopic purity achievable.

Comparative Analysis of Methods

MethodYieldDeuterium SpecificityScalabilityCost Efficiency
Solvent-Free Synthesis99.3%ModerateHighHigh
Enzymatic Resolution73–78%HighModerateModerate
Post-Synthesis Deuteration85–90%Very HighLowLow

Critical Considerations :

  • Solvent-Free Synthesis is optimal for bulk production but requires access to deuterated glycerol.

  • Enzymatic Resolution suits applications requiring enantiopure deuterated compounds but involves multi-step purification.

  • Post-Synthesis Deuteration offers positional specificity but is limited by the cost of NaBD4.

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor for Other Compounds
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 serves as a precursor for various chemical syntheses. It can be utilized to prepare:

  • (R)-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane
  • (S)-Glyceraldehyde acetonide
    These derivatives are significant in the synthesis of complex organic molecules and pharmaceuticals .

2. Chiral Building Block
This compound is valuable as a chiral building block in asymmetric synthesis. Its stereochemical properties allow for the production of enantiomerically pure compounds, which are essential in drug development .

Solvent Development

Recent studies have highlighted the potential of this compound as a bio-based solvent. Traditional solvents often pose sustainability and toxicity challenges; therefore, developing safer alternatives is crucial. For instance:

  • Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate has been proposed as a green solvent derived from glycerol. This compound demonstrates favorable solubility parameters and low toxicity, making it an attractive candidate for various applications .

Pharmaceutical Applications

1. Therapeutic Uses
The compound's derivatives have been studied for their potential therapeutic uses. For example:

  • Compounds derived from this compound may inhibit key inflammatory markers such as VCAM-1 and ICAM-1, which are involved in chronic inflammatory diseases like rheumatoid arthritis and asthma .

2. Drug Formulation
Its properties make it suitable for use as a formulation excipient in drug delivery systems. The ability to create stable formulations with this compound enhances the bioavailability of active pharmaceutical ingredients .

Case Studies

StudyFocusFindings
RSC Advances 2017Bio-based solventsDeveloped a methodology for assessing new bio-based solvents including (R,S)-2,2-Dimethyl-1,3-dioxolane derivatives; highlighted the importance of toxicity testing .
Patent US7271274B2Anti-inflammatory agentsExplored the use of phenolic antioxidants derived from dioxolane compounds for treating chronic inflammatory disorders .

Mechanism of Action

The mechanism of action of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 primarily involves its role as a deuterated compound. Deuterium atoms exhibit different nuclear properties compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy and other analytical techniques. The presence of deuterium can influence reaction kinetics, isotope effects, and molecular interactions, making it a valuable tool in research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Non-Deuterated Enantiomers

The R and S enantiomers of the non-deuterated compound exhibit distinct stereochemical properties:

  • (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (CAS 14347-78-5): Boiling point = 345.70 K (1 kPa), specific rotation [α]²⁰D = −80 (c 1, CHCl₃) .
  • (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (CAS 22323-82-6): Used in chiral derivatization for Mosher ester analysis, enabling enantiomeric purity determination .

Key Differences :

  • The deuterated version (-d5 ) has a higher molecular weight (137.19 vs. 132.16) and altered vibrational modes (IR/NMR) due to isotopic substitution .
  • Deuterated compounds generally exhibit slower metabolic degradation, making them valuable in pharmacokinetic studies .

Substituted 1,3-Dioxolane Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties Applications Reference
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 Deuterated methanol group MW 137.19; isotopic labeling NMR tracer, metabolic studies
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate Hydroxyphenyl, dicarboxylate MIC = 4.8–5000 µg/mL (antibacterial/antifungal) Antimicrobial agents
4-((Hex-5-yn-1-yloxy)methyl)-2,2-dimethyl-1,3-dioxolane Alkynyl ether NMR: δ 4.25 (dt, J = 12.0 Hz) Intermediate in inhibitor synthesis
[(4S,5S)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol Trimethyl, hydroxymethyl LogP = 0.5187; PSA = 38.69 Ų Solvent, chiral building block

Notable Trends:

  • Antimicrobial Activity: Derivatives with aromatic substituents (e.g., hydroxyphenyl) show broad-spectrum antibacterial/antifungal activity, unlike the deuterated methanol compound, which lacks direct bioactive data .
  • Synthetic Utility : Alkynyl or bromoalkyl derivatives (e.g., 4-(((5-bromopentyl)oxy)methyl) ) serve as intermediates in drug discovery, highlighting the versatility of the 1,3-dioxolane scaffold .

Physicochemical Properties

Spectroscopic Data

  • Deuterated Compound : Deuterium substitution shifts ¹H-NMR peaks (e.g., C-D bonds appear as singlets) and reduces IR absorption intensity in O-H/D regions .
  • Non-Deuterated Enantiomers: ¹H-NMR of (R) -enantiomer shows distinct splitting patterns (e.g., δ 4.75–4.81 ppm for dioxolane protons) .

Thermal Stability

  • The R -enantiomer has a boiling point of 345.70 K (1 kPa), while deuterated analogs may exhibit marginally higher values due to increased molecular mass .

Chiral Analysis

  • This compound is used in Mosher ester derivatization to assign absolute configurations. For example, diastereomers of its non-deuterated form show distinct ¹H-NMR shifts (Δδ = 0.1–0.3 ppm) when reacted with MTPA chloride .

Isotopic Labeling

  • The deuterated compound’s stability in polar solvents (e.g., methanol, ethyl acetate) makes it suitable for LC-MS quantification without solvent interference .

Biological Activity

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5, a deuterated derivative of 2,2-Dimethyl-1,3-dioxolane-4-methanol, has garnered attention in pharmacological research due to its unique isotopic labeling. This compound is characterized by its molecular formula C6H7D5O3C_6H_7D_5O_3 and a molecular weight of approximately 137.189 g/mol. The incorporation of deuterium is believed to influence the pharmacokinetic properties and metabolic pathways of the compound, making it a subject of interest in drug development and biological activity studies.

PropertyValue
CAS Number74300-14-4
Density1.0 ± 0.1 g/cm³
Boiling Point188.5 °C at 760 mmHg
Flash Point80.0 °C
LogP0.06
Vapour Pressure0.2 ± 0.7 mmHg at 25°C

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its pharmacological effects and potential therapeutic applications. Research indicates that deuterated compounds can exhibit altered metabolic stability and reduced toxicity compared to their non-deuterated counterparts.

Pharmacokinetics

Deuteration has been shown to enhance the pharmacokinetic profiles of drugs by:

  • Improving metabolic stability : Deuterated drugs often resist enzymatic degradation.
  • Modulating half-life : The presence of deuterium can lead to longer half-lives in circulation.

Russak et al. (2019) discuss the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, emphasizing that such modifications can result in significant changes in drug behavior within biological systems .

Case Study 1: Anti-infective Properties

Research has indicated that this compound exhibits anti-infective properties. In vitro studies have shown effectiveness against various pathogens, including:

  • HIV
  • Influenza Virus
  • Dengue Virus

These findings suggest potential applications in developing antiviral therapies.

Case Study 2: Metabolic Pathways

Studies have explored how this compound interacts with metabolic enzymes. The compound's structure allows it to participate in various biochemical pathways, influencing:

  • Cell cycle regulation
  • Apoptosis mechanisms

The compound's role in these pathways was highlighted in research focusing on its influence on signaling cascades like the MAPK/ERK pathway and PI3K/Akt/mTOR signaling .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Enhanced Stability : Deuterated compounds showed improved stability against metabolic degradation.
  • Altered Bioavailability : Studies demonstrated differences in absorption rates compared to non-deuterated analogs.
  • Potential Therapeutic Applications : The compound's effectiveness against viral infections suggests it may serve as a lead candidate for further drug development.

Q & A

Basic Questions

Q. How is (R,S)-2,2-dimethyl-1,3-dioxolane-4-methanol-d5 synthesized, and what deuterium labeling strategies are employed?

The deuterated form is typically synthesized via isotopic exchange or by using deuterated precursors. For example, the (S)-enantiomer of the non-deuterated compound is synthesized from glycerol derivatives through acetalization with acetone, as seen in solketal production . Deuterated analogs (e.g., d5) may involve substituting hydrogen atoms at specific positions with deuterium during precursor synthesis, often using deuterated solvents or reagents. Evidence of deuterated analogs is observed in compounds like diphenyl-d5-methyl alcohol, where isotopic purity (98 atom% D) is critical .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Proton NMR (e.g., 1H-NMR in CDCl3 at δ 4.25–1.35 ppm) confirms structural integrity and stereochemistry .
  • DRIFT Spectroscopy : Used to monitor reaction intermediates and catalyst interactions during acetalization, particularly in glycerol-derived syntheses .
  • Optical Rotation : Specific rotation values (e.g., [α]D = −3.3° in CHCl3) verify enantiomeric purity .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Conduct reactions in fume hoods for volatile intermediates.
  • Segregate waste and use professional disposal services for deuterated byproducts .

Advanced Questions

Q. How can enantiomeric resolution of (R)- and (S)-isomers be achieved during synthesis?

Chiral chromatography or kinetic resolution using enantioselective catalysts is employed. For example, the (S)-enantiomer is synthesized via Mitsunobu reactions or enzymatic catalysis, with optical rotation ([α]D) used to confirm purity . Advanced methods include chiral auxiliary strategies, such as using (R)-p-toluenesulfonate derivatives to control stereochemistry .

Q. What mechanistic role does this compound play in glycerol acetalization, and how are byproducts minimized?

The compound (solketal) forms via acid-catalyzed cyclization of glycerol with acetone. Byproduct formation (e.g., 6-membered DMDO) is minimized by optimizing reaction conditions (temperature, catalyst loading) and using statistical tools like Statgraphics Centurion for experimental design . DRIFT spectroscopy helps identify adsorbed intermediates on catalysts to refine selectivity .

Q. How does deuterium substitution (d5) impact reaction kinetics or isotopic tracing studies?

Deuterium labeling alters bond strength (C-D vs. C-H), slowing reaction rates (kinetic isotope effect). This is exploited in mechanistic studies to trace hydrogen/deuterium transfer pathways. For example, deuterated methanol derivatives are used to study metabolic or catalytic pathways without interference from natural abundance hydrogen .

Q. How should researchers resolve contradictory NMR data across studies?

Discrepancies in NMR shifts (e.g., δ 4.25 vs. δ 3.53–3.37 for adjacent protons) may arise from solvent effects, concentration, or impurities. Cross-validate with computational chemistry (DFT calculations) and replicate experiments under standardized conditions (solvent, temperature) .

Q. What strategies optimize synthetic yields while avoiding racemization?

  • Use low-temperature reactions (<0°C) for acid-sensitive intermediates.
  • Employ anhydrous conditions and inert atmospheres to prevent hydrolysis.
  • Opt for non-racemizing coupling reagents (e.g., DCC/DMAP) in esterification steps .

Properties

IUPAC Name

dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3D2,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVYQYLELCKWAN-ZDGANNJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a pear-shaped flask equipped with a calcium tube, a condenser, and a Dean-Stark trap, 100 g of glycerine, 300 ml of acetone, 3 g of p-toluenesulfonic acid monohydrate, and 300 ml of petroleum ether were placed, and heated to reflux in an oil bath set at 50° C. After 12 hours, when about 23 ml of water was collected and no further formation of water was confirmed, the reaction mixture was cooled to room temperature. 3 g of sodium acetate was added, and the mixture was stirred for 30 minutes. Petroleum ether and acetone were distilled off in an evaporator. The resulting crude product was purified by vacuum distillation to give 130.6 g of 2,3-O-isopropylideneglycerol in the form of colorless, transparent liquid at 91% yield. 1H-NMR spectral data are shown below:
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Synthesis routes and methods II

Procedure details

Alternatively, the glyceric acid can be reacted with the 2,2-dimethoxypropane without methanol to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods III

Procedure details

Alternatively, the 2,3-dihydroxypropanoic acid (D- or L-glyceric acid) is reacted with 2,2-dimethoxypropane without lower alcohol present to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods IV

Procedure details

A similar experiment to that of example 1 is carried out using this time 2 kg of crude product comprising 42% by weight of glycerol, 14% by weight of water and a large amount of volatile products (methanol, ethanol). The acetone is used in the same molar ratio as is for example 1 and the 2,2-dimethyl-1,3-dioxolane-4-methanol obtained has a purity of 98%.
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Synthesis routes and methods V

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